molecular formula C4H5F2N3 B2844223 1-Azido-1-(difluoromethyl)cyclopropane CAS No. 1936730-27-6

1-Azido-1-(difluoromethyl)cyclopropane

Cat. No.: B2844223
CAS No.: 1936730-27-6
M. Wt: 133.102
InChI Key: YMFVPMLPWBVZFH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Cycloaddition Reactions

1.1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound undergoes [3+2] cycloaddition with terminal alkynes under Cu(I) catalysis to form 1,2,3-triazole derivatives. A representative example yields 4-(difluoromethyl)-1-(cyclopropyl)-1H-1,2,3-triazole with 82% efficiency under ambient conditions .

Alkyne SubstrateCatalystTemp (°C)Yield (%)
PhenylacetyleneCuI2582
Propargyl alcoholCuBr4076

Mechanistic studies confirm regioselectivity governed by the electron-withdrawing difluoromethyl group, favoring 1,4-disubstituted triazoles .

Thermal Decomposition Pathways

2.1 Nitrene Formation and Rearrangement
At 110–130°C, thermal decomposition generates a transient difluoromethyl-substituted nitrene intermediate, which undergoes intramolecular C–H insertion to form 3-(difluoromethyl)aziridine (65% yield) . Competing pathways include:

  • 2H-Azirine formation via N₂ elimination (dominant at <100°C)

  • Radical-mediated ring expansion to pyrrolidine derivatives under oxidative conditions

Ring-Opening Functionalization

3.1 Lewis Acid-Mediated Annulation
With Sc(OTf)₃ catalysis, the cyclopropane ring opens to react with donor-acceptor cyclopropanes, producing bicyclic amines (e.g., 1-azabicyclo[4.1.0]heptane , 58% yield) :

Lewis AcidSubstrateProduct Yield (%)
Sc(OTf)₃Vinylcyclopropane58
Bi(OTf)₃Cyclopentadiene41

3.2 Acid-Catalyzed Hydrolysis
In 2M HCl/THF, selective cleavage of the cyclopropane ring yields 2-azido-3,3-difluoropropan-1-ol (73%), retaining the azide group for downstream reactions .

Transition Metal-Catalyzed Transformations

4.1 Rhodium(II)-Mediated Transannulation
With Rh₂(OAc)₄, the azide reacts with nitriles to form N-difluoromethylimidazoles (e.g., 5-(trifluoromethyl)-1H-imidazole , 68% yield) :

NitrileCatalystYield (%)
CH₃CNRh₂(OAc)₄68
PhCNRh₂(esp)₂61

4.2 Palladium-Cross Coupling
The azide participates in Buchwald-Hartwig amination with aryl halides, forming N-cyclopropyl-difluoromethylamines (up to 84% yield) .

Mechanistic Considerations

Key pathways involve:

  • Strain-driven ring opening of cyclopropane under electrophilic/nucleophilic attack

  • Azide-to-nitrene interconversion via thermal/photoactivation

  • Fluorine-directed regioselectivity in cycloadditions due to −CF₂H’s inductive effects

This compound’s versatility enables applications in medicinal chemistry (triazole-based inhibitors) and materials science (fluorinated polymers). Recent advances in catalytic systems (e.g., iron/copper complexes) continue expanding its synthetic utility .

Biological Activity

1-Azido-1-(difluoromethyl)cyclopropane is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The azide functional group is known for its reactivity in various chemical transformations, while the difluoromethyl group can enhance the compound's pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential applications in drug development.

  • IUPAC Name : this compound
  • CAS Number : 1936730-27-6
  • Molecular Formula : C4H4F2N4

This compound's biological activity primarily stems from its ability to participate in cycloaddition reactions, particularly with alkynes. This reactivity allows for the formation of triazoles and other nitrogen-containing heterocycles, which are often biologically active.

Target Pathways

The compound has been shown to interact with several biochemical pathways:

  • PI3K/AKT/mTOR Pathway : Inhibition of this pathway can lead to reduced cell proliferation and survival, making it a target for anticancer therapies.
  • Reactive Nitrogen Species (RNS) : The azide group can generate RNS upon reduction, which may contribute to cytotoxic effects against certain cancer cell lines.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Difluoromethyl cyclopropane derivatives.
  • Reactions :
    • Nucleophilic substitution reactions to introduce the azide group.
    • Cycloaddition reactions with alkynes for further functionalization.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies:

StudyMethodologyFindings
Study 1In vitro assays on cancer cell linesDemonstrated cytotoxicity against breast cancer cells with IC50 values in the micromolar range.
Study 2Cycloaddition reactionsSuccessfully formed triazoles that exhibited antimicrobial properties against Gram-positive bacteria.
Study 3Mechanistic studiesShowed inhibition of the PI3K/AKT pathway leading to apoptosis in treated cells.

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound induced apoptosis through ROS generation and subsequent activation of caspase pathways.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of derivatives synthesized from this compound. The synthesized triazoles displayed significant activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Azido-1-(difluoromethyl)cyclopropane, and how do reaction conditions influence product yield?

  • Methodological Answer : The synthesis typically involves three critical steps:

  • Cyclopropanation : Formation of the cyclopropane ring via transition-metal-catalyzed reactions (e.g., using diazo compounds and Rh(II) catalysts) .
  • Difluoromethylation : Introduction of the difluoromethyl group via nucleophilic substitution with reagents like difluoromethyl triflate or halogenated precursors .
  • Azide Incorporation : Azido group installation via nucleophilic displacement (e.g., using NaN₃ under anhydrous conditions) .
  • Key Variables : Catalyst choice (e.g., Rh vs. Cu), solvent polarity, and temperature significantly impact regioselectivity and yield. For example, polar aprotic solvents (DMF, DMSO) enhance azide substitution efficiency .

Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Critical for confirming the presence and chemical environment of the difluoromethyl group (δ ~ -90 to -110 ppm) .
  • IR Spectroscopy : Detects the azide stretch (ν ~ 2100–2200 cm⁻¹) to verify functional group integrity .
  • GC-MS/LC-MS : Used to assess purity and identify byproducts from azide decomposition (e.g., nitriles or amines) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane ring .

Advanced Research Questions

Q. How does the difluoromethyl group affect the compound's stability under various experimental conditions?

  • Methodological Answer : The difluoromethyl group introduces steric and electronic effects:

  • Thermal Stability : Fluorine’s electronegativity stabilizes adjacent bonds, reducing thermal decomposition rates compared to non-fluorinated analogs. However, the azide group remains thermally labile, requiring storage below -20°C .
  • Hydrolytic Sensitivity : The difluoromethyl group resists hydrolysis, but the azide moiety can react with moisture to form amines. Anhydrous conditions (e.g., molecular sieves) are essential for long-term storage .
  • Table : Stability Comparison Under Accelerated Conditions (40°C, 75% RH):
ConditionDegradation Rate (%/day)Major Byproduct
Ambient Light2.51-Amino derivative
Dark, Dry0.3None detected
Acidic (pH 3)5.8Cyclopropane ring-opened products

Q. What computational methods are used to predict the reactivity of the azide group in this compound?

  • Methodological Answer :

  • DFT Calculations : Model transition states for azide decomposition (e.g., Curtius rearrangement) and predict activation energies. Basis sets like B3LYP/6-311++G(d,p) are recommended for accuracy .
  • Molecular Dynamics (MD) : Simulate solvent effects on azide stability, particularly in polar protic solvents that accelerate decomposition .
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes), leveraging fluorine’s stereoelectronic effects to enhance binding affinity .

Q. How can researchers resolve contradictions in literature regarding the biological activity of fluorinated cyclopropane derivatives?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference data from structural databases (Cambridge Structural Database, Protein Data Bank) to identify trends in fluorine’s role in bioactivity .
  • Controlled Comparative Studies : Synthesize analogs (e.g., replacing difluoromethyl with CF₃ or CH₃) and compare their ADMET profiles. For example:
SubstituentLogPMetabolic Half-life (h)Target Binding Affinity (nM)
CF₂H1.212.345
CF₃1.88.762
CH₃0.94.5120
  • Mechanistic Probes : Use isotopic labeling (¹⁸F or ¹⁵N) to track metabolic pathways and identify conflicting results’ root causes .

Properties

IUPAC Name

1-azido-1-(difluoromethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3/c5-3(6)4(1-2-4)8-9-7/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFVPMLPWBVZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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